molecular formula C16H15ClF2N2O2S B2547825 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine CAS No. 670272-35-2

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine

Cat. No.: B2547825
CAS No.: 670272-35-2
M. Wt: 372.81
InChI Key: HQNMQDVMQWAWQX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C16H15ClF2N2O2S and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine involve complex chemical reactions to obtain compounds with potential biological activities. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, showcases the detailed process of creating derivatives for further application studies (Sanjeevarayappa et al., 2015).

Biological Evaluation

Derivatives of this compound have been evaluated for their biological activities, including antibacterial and anthelmintic effects. The compound synthesized by Sanjeevarayappa et al. exhibited moderate anthelmintic activity, suggesting its potential use in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).

Pharmaceutical Intermediates

Research on the preparation methods of derivatives like 1-(2,3-(dichloro-)phenyl)piperazine highlights their significance as pharmaceutical intermediates. The described synthetic methods offer insights into producing high-quality and quantity products, essential for further drug development and research (Li Ning-wei, 2006).

Potential Drug Candidates

The exploration of heterocyclic compounds, such as the derivatives of 2-furoic piperazide, for inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases underscores the broader application spectrum of these derivatives in medical research. The study by Abbasi et al. identifies promising inhibitors, supporting their potential role in drug discovery for treating these diseases (Abbasi et al., 2018).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2S/c17-13-11-12(5-6-14(13)18)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNMQDVMQWAWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.